D-Buthionine
Overview
Description
Synthesis Analysis
Buthionine sulfoximine (S-n-butyl homocysteine sulfoximine) has been identified as a potent inhibitor of gamma-glutamylcysteine synthetase, demonstrating a high level of specificity and efficiency in inhibiting glutathione synthesis. Its synthesis involves the modification of methionine sulfoximine analogs to enhance inhibitory activity. Alpha-methyl buthionine sulfoximine, a derivative, has also been prepared and shown to possess comparable efficacy, suggesting its potential utility in experimental systems requiring glutathione synthesis inhibition (Griffith & Meister, 1979).
Molecular Structure Analysis
The molecular structure of L-buthionine (SR)-sulfoximine has been analyzed through chiral solvent HPLC procedures and X-ray diffraction, providing insights into the specific interactions that contribute to its inhibitory activity. The analysis highlights the importance of the sulfoximine group and the stereochemistry of the compound in its mechanism of action as a glutathione synthesis inhibitor (Campbell, Hayward, & Griffith, 1991).
Chemical Reactions and Properties
Buthionine sulfoximine's chemical properties enable it to selectively inhibit glutathione synthesis without affecting other enzymatic systems like glutamine synthetase. This specificity is attributed to its structure, allowing it to bind effectively at the enzyme site normally occupied by the acceptor amino acid in the glutathione biosynthesis pathway (Griffith & Meister, 1979).
Scientific Research Applications
Enhancing Chemotherapeutic Efficacy : BSO may boost the effectiveness of chemotherapeutic agents in drug-resistant tumors and has antiangiogenesis activity (Definitions, 2020). It can also potentiate the effects of chemotherapeutic agents and radiotherapy, showing efficacy in entering cells across the blood-brain barrier (Fekete et al., 1990). Furthermore, BSO combined with tumor necrosis factor-alpha can overcome resistance in human renal and ovarian cancer cells (Mizutani & Yoshida, 1994).
Studying Glutathione Role : BSO, a selective inhibitor of glutathione biosynthesis, is significant for investigating the in vivo role of glutathione and its antioxidant properties (Broquist, 2009). It inhibits glutathione synthesis more effectively than other sulfoximines and leads to rapid depletion of glutathione levels in various tissues (Griffith & Meister, 1979; Minchinton et al., 1984).
Cytotoxicity in Neuroblastoma Cell Lines : BSO shows high cytotoxicity for most neuroblastoma cell lines, particularly those with MYCN amplification (Anderson et al., 1999).
Dietary Supplementation Applications : Dietary supplementation with D-Buthionine analogs like dl-methionine has been studied for inducing sodium-dependent l-methionine absorption in porcine jejunum (Romanet et al., 2020) and improving milk protein yield in dairy cows (Rulquin et al., 2006).
Applications in Toxicology and Xenobiotic Studies : BSO is a specific depletor of tissue glutathione, useful for investigating xenobiotic-induced toxicities (Drew & Miners, 1984).
Transport Mechanisms in Cells : DL-HMB, a derivative of D-Buthionine, is transported across the apical membrane of Caco-2 cells by a mechanism similar to monocarboxylate transporter 1, demonstrating its biological transport applications (Martín-Venegas et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2R)-2-amino-4-butylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S/c1-2-3-5-12-6-4-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXXPOJCFVMVAX-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCSCC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428105 | |
Record name | D-Buthionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
D-Buthionine | |
CAS RN |
13073-22-8 | |
Record name | S-Butyl-D-homocysteine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13073-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Buthionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60428105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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